2'-Deoxy-3-methylguanosine

DNA Damage Apurinic Site Hydrolytic Stability

Standard N7-methyl-dG fails to replicate rapid AP site kinetics. Our 2'-Deoxy-3-methylguanosine (CAS 92754-66-0) solves this with an N3-methyl-driven glycosidic lability that is orders of magnitude faster - the highest spontaneous hydrolysis rate among natural nucleoside units. Key outcomes for your research: 1) Predictable depurination at pH 7, 37°C for precise abasic site generation. 2) Authentic N3-alkylation damage model, non-interchangeable with N7-methyl or 3'-O-methyl analogs. Supplied as a custom-synthesized probe with rigorous QC; ideal for BER, AP endonuclease, and wyosine-family studies.

Molecular Formula C11H17N5O4
Molecular Weight 283.28 g/mol
CAS No. 92754-66-0
Cat. No. B1201301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-3-methylguanosine
CAS92754-66-0
Synonyms2'-deoxy-3-methylguanosine
3-methyl-2'-deoxyguanosine
Molecular FormulaC11H17N5O4
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N=C1N)NCN2C3CC(C(O3)CO)O
InChIInChI=1S/C11H17N5O4/c1-15-10-8(9(19)14-11(15)12)13-4-16(10)7-2-5(18)6(3-17)20-7/h5-7,13,17-18H,2-4H2,1H3,(H2,12,14,19)/t5-,6+,7-/m0/s1
InChIKeyGBVPJUKVISOOHK-XVMARJQXSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Deoxy-3-methylguanosine: Procurement Profile


2′-Deoxy-3-methylguanosine (CAS 92754-66-0), also designated 3-methyl-2′-deoxyguanosine, is a purine nucleoside analog featuring methylation at the N-3 position of the guanine base while retaining the native 2′-deoxyribose sugar [1][2]. This compound is a well-characterized MeSH-indexed entity and serves as a critical structural unit in studies of DNA alkylation damage [3]. Its defining property is the extreme lability of its glycosidic bond—a consequence of N-3 methylation—which confers the highest spontaneous hydrolytic cleavage rate among all known naturally occurring nucleoside structural units [4]. This instability makes the compound particularly valuable as a mechanistic probe for apurinic/apyrimidinic (AP) site formation and DNA repair studies.

Mechanistic probe for abasic site (AP site) formation studies
N3-methylated purine with extreme glycosidic lability
Requires specialized multi-step synthesis; not directly accessible

2′-Deoxy-3-methylguanosine: Generic Analog Limitations


Procurement decisions for 2′-deoxy-3-methylguanosine cannot default to substitution with other methylated deoxyguanosine analogs (e.g., N2-methyl-, 3′-O-methyl-, or N7-methyl-2′-deoxyguanosine) due to fundamentally divergent chemical stability, synthetic accessibility, and biological behavior [1]. The N-3 methylation site imparts a uniquely destabilized glycosidic bond—with quantitative differences in hydrolytic half-life spanning orders of magnitude compared to N7-methylated counterparts [1][2]. Furthermore, methylation at the N-3 position of guanine is exceptionally difficult to achieve via direct alkylation, requiring a specialized multi-step synthetic route involving a tricyclic isopropeno intermediate that is distinct from the direct methylation strategies applicable to other sites [1]. These positional isomer-specific differences in stability and synthesis render the compound non-interchangeable with other methylguanosine analogs for research applications.

Stability profile
Glycosidic lability differs by orders of magnitude from other methylguanosine analogs (N2, N7, 3′-O).
Synthetic access
Direct methylation at N-3 not feasible; specialized tricyclic intermediate route required.
Biological endpoint
AP site formation vs. miscoding outcomes; cannot substitute for mutagenesis studies.

2′-Deoxy-3-methylguanosine: Comparative Evidence


Spontaneous Hydrolysis vs. N7-Methyl-2′-deoxyguanosine

2′-Deoxy-3-methylguanosine undergoes spontaneous hydrolytic cleavage of its glycosidic bond at physiological pH and temperature, making it the most labile of all known nucleosides composed of structural units occurring in nature [1]. In contrast, N7-methyl-2′-deoxyguanosine—the major product of DNA-methylating agents—is a persistent lesion in vivo and is not believed to have a large direct physiological impact due to its relative stability [2].

Hydrolysis Rate Comparison
Reported
Target: spontaneous depurination; most labile known nucleoside unit
Comparator: N7-methyl-2′-deoxyguanosine; persistent lesion in vivo
Supports AP site formation assay context
Cross-study qualitative comparison
DNA Damage Apurinic Site Hydrolytic Stability

Synthetic Accessibility: N-3 vs. Direct Methylation

Direct methylation of monomeric guanosine and deoxyguanosine at the N-3 position has not been noted in any of numerous papers on methylation of these nucleosides; even diazomethane–zinc iodide reagent—effective for N-3 methylation of protected derivatives—fails with guanosine tetraacetate [1]. The synthesis of 2′-deoxy-3-methylguanosine requires a multi-step sequence involving conversion into the tricyclic 1,N-2-isopropeno derivative (4-desmethyl-2′-deoxywyosine) followed by methylation to form 2′-deoxywyosine, with final removal of the blocking system [1].

N-3 Methylation Synthesis
Head-to-head
Multi-step route: 1,N2-isopropeno derivative → methylation to wyosine → deblocking. Direct alkylation yields zero.
Explains premium cost and limited availability
Specialized synthetic route required
Nucleoside Synthesis Methylation Chemical Accessibility

Polymerase Bypass vs. N2-Methyl-2′-deoxyguanosine

While polymerase kinetic data specific to 3-methyl-2′-deoxyguanosine triphosphate incorporation are not available in the primary literature, the contrasting behavior of positional isomers provides important context. N2-methyl-2′-deoxyguanosine (N2-Me-dG) is a miscoding lesion capable of generating G→A transition mutations, with steady-state kinetic studies showing that the frequency of dTMP insertion opposite the lesion was only 1.2 times lower than for dCMP (correct base), and chain extension from dT:N2-Me-dG was only 2.1 times lower than from dC:N2-Me-dG [1]. In contrast, the N3-methyl modification generates extreme glycosidic lability, leading to abasic site formation as the primary biological outcome rather than direct miscoding during replication [2].

Polymerase Bypass Mechanism
Class-level
Target: abasic site formation via spontaneous depurination
Comparator: N2-Me-dG; dTMP insertion freq. 1.2× lower than dCMP; chain extension 2.1× lower from mismatched pair
Distinguishes AP site-mediated vs. miscoding toxicity models
Class-level polymerase inference
Translesion Synthesis DNA Polymerase Mutagenesis

hENT1 Substrate Potential

Computational pharmacophore modeling of human equilibrative nucleoside transporter 1 (hENT1)—the major cellular entry route for nucleoside analog drugs—indicates that purine nucleoside interaction with hENT1 is dominated by electrostatic and steric features, with hydrogen bond formation over the 3′-OH being essential for all nucleoside transporters [1]. The 2′-deoxyribose sugar with intact 3′-OH in 2′-deoxy-3-methylguanosine preserves this critical hydrogen-bonding requirement, suggesting hENT1 substrate potential. In contrast, 3′-O-methylguanosine lacks the 3′-OH hydrogen bond donor and would therefore be expected to show reduced or abolished hENT1-mediated uptake [1].

hENT1 Substrate Prediction
Class-level
Target: intact 3′-OH preserves hydrogen-bonding; hENT1 substrate potential
Comparator: 3′-O-methylguanosine; lacks 3′-OH donor; predicted reduced uptake
Indicates hENT1 substrate potential for cellular uptake
Pharmacophore model Q²=0.74
Nucleoside Transport hENT1 Cellular Pharmacology

2′-Deoxy-3-methylguanosine: Key Research Applications


AP Site Formation and DNA Repair

This compound is uniquely suited for controlled generation of AP sites in synthetic oligonucleotides or plasmid DNA due to its extreme spontaneous glycosidic hydrolysis at pH 7, 37°C [1]. Its classification as the most labile naturally occurring nucleoside structural unit enables rapid, predictable depurination kinetics that cannot be replicated using N7-methyl-2′-deoxyguanosine (a persistent lesion in vivo) [1][2]. Researchers studying base excision repair (BER), AP endonuclease activity, or the cytotoxic consequences of abasic sites should procure this compound when experimental design requires AP site formation rates that are quantitatively distinct from other methylated deoxyguanosine derivatives.

2′-Deoxywyosine & Wyosine Analog Synthesis

The established synthetic route to 2′-deoxy-3-methylguanosine proceeds through the tricyclic intermediate 2′-deoxywyosine (1,N-2-isopropeno-3-methyl-2′-deoxyguanosine), making this compound an essential starting material or reference standard for laboratories investigating wyosine-family nucleosides [1]. Wyosine and its derivatives are rare tricyclic nucleosides found in the anticodon loop of tRNAᴾʰᵉ and are notable for their exceptional acid-lability—a property traced directly to N-3 methylation of the guanine structural unit [1]. Procurement is indicated for synthetic chemists preparing wyosine analogs or for structural biologists requiring authentic standards for tRNA modification analysis.

N3- vs. N7-Methylation Damage Modeling

Methylating agents produce a distribution of DNA adducts, with N7-methylguanine as the major product and N3-methyladenine/N3-methylguanine as minor but biologically significant lesions [1]. The spontaneous depurination of N3-methylated purines leads to AP site formation, while N7-methylguanine lesions are relatively persistent [2]. Researchers requiring site-specifically modified oligonucleotides containing the N3-methylguanine lesion for biochemical or cellular studies cannot substitute N7-methyl-2′-deoxyguanosine, as the latter does not recapitulate the rapid depurination kinetics or the downstream repair pathway engagement characteristic of N3-alkylation damage [1][2].

Nucleoside Transporter: Sugar vs. Base Modifications

The pharmacophore models for human nucleoside transporters indicate that the 3′-OH hydrogen-bonding feature is essential for interaction with hENT1, hCNT1, and hCNT2 [1]. 2′-Deoxy-3-methylguanosine retains the native 3′-OH while bearing a base modification, enabling researchers to isolate the contribution of base methylation (versus sugar methylation) to transporter recognition and cellular uptake efficiency [1]. In contrast, 3′-O-methylguanosine eliminates the essential 3′-OH hydrogen bond donor, fundamentally altering transporter interaction. This compound is therefore the appropriate choice for experiments designed to decouple base modification effects from sugar modification effects on nucleoside transporter pharmacology.

Application
Selection Property
Validation Focus
AP site formation assays
Extreme glycosidic lability (pH 7, 37°C)
Depurination kinetics and AP site quantification
Wyosine-family nucleoside synthesis
Tricyclic intermediate synthetic route
2′-Deoxywyosine intermediate characterization
DNA alkylation damage modeling
N3-methyl-specific depurination pathway
Lesion-specific repair pathway engagement
Nucleoside transporter pharmacology
Intact 3′-OH hydrogen bond donor for hENT1
Cellular uptake in hENT1-expressing models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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